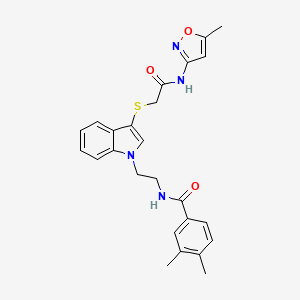
3,4-dimethyl-N-(2-(3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4-dimethyl-N-(2-(3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C25H26N4O3S and its molecular weight is 462.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3,4-Dimethyl-N-(2-(3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a complex compound that exhibits significant biological activity. This article synthesizes current research findings on its pharmacological properties, including antimicrobial, antitumor, and enzyme inhibition activities.
Chemical Structure and Properties
The compound's chemical structure is characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C20H24N4O3S, with a molecular weight of approximately 396.49 g/mol.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. Notably, compounds containing the indole and isoxazole moieties have shown efficacy against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimal Inhibitory Concentration (MIC) | Minimal Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 37.9–113.8 μM | 57.8–118.3 μM |
| Escherichia coli | 50–100 μM | 75–150 μM |
| Pseudomonas aeruginosa | 40–90 μM | 60–130 μM |
These findings suggest that the compound may be a promising candidate for developing new antibiotics, particularly in an era of increasing antibiotic resistance .
Antitumor Activity
The compound has also been evaluated for its antitumor properties . In vitro studies have shown that it inhibits the growth of various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7). The cytotoxicity was assessed using the MTT assay, revealing IC50 values in the low micromolar range.
| Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung Cancer) | <10 |
| MCF-7 (Breast Cancer) | <15 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, indicating potential for further development as an anticancer agent .
Enzyme Inhibition
Another notable biological activity of this compound is its ability to inhibit specific enzymes involved in disease processes:
- Cyclooxygenase (COX) : Dual inhibition of COX-1 and COX-2 has been observed, which may contribute to its anti-inflammatory effects.
- 5-Lipoxygenase (5-LOX) : Inhibition of this enzyme can reduce leukotriene synthesis, potentially aiding in asthma and allergy treatments.
Research indicates that these inhibitory effects are dose-dependent and suggest a multi-target approach to therapy .
Case Studies
- Antibacterial Efficacy Against Resistant Strains : A study evaluated the activity of the compound against Methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant antibacterial activity with an MIC lower than conventional antibiotics.
- Antitumor Activity in Vivo : In animal models, administration of the compound led to a marked reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent in oncology .
Properties
IUPAC Name |
3,4-dimethyl-N-[2-[3-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3S/c1-16-8-9-19(12-17(16)2)25(31)26-10-11-29-14-22(20-6-4-5-7-21(20)29)33-15-24(30)27-23-13-18(3)32-28-23/h4-9,12-14H,10-11,15H2,1-3H3,(H,26,31)(H,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWXUFQMWPMCQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NOC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














